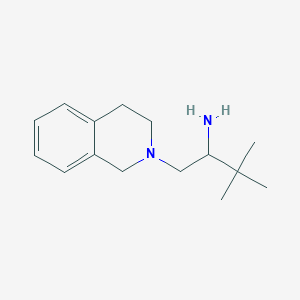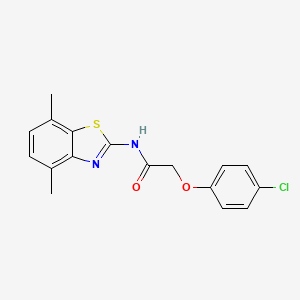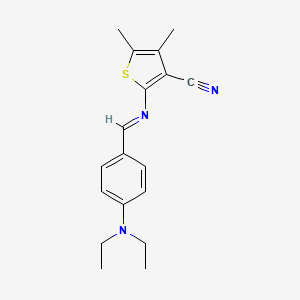![molecular formula C24H22F2N4O B2613463 3,5-Bis(4-fluorophenyl)-6-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidine CAS No. 861207-16-1](/img/structure/B2613463.png)
3,5-Bis(4-fluorophenyl)-6-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3,5-Bis(4-fluorophenyl)-6-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidine” is a complex organic compound . It is a part of a larger family of N-heterocyclic compounds known as pyrazolo[1,5-a]pyrimidines . These compounds have been found to have significant pharmacological potential .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidine-based compounds has been achieved through various methods. One such method involves a copper-catalyzed approach for synthesizing a wide range of triazole-linked glycohybrids derived from pyrazolo[1,5-a]pyrimidines . This strategy has been found to be efficient and yields a diverse range of products .
Molecular Structure Analysis
The molecular structure of “3,5-Bis(4-fluorophenyl)-6-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidine” can be analyzed using various spectroscopic techniques. For instance, the 1H-NMR spectrum can provide information about the hydrogen atoms in the molecule, while the 13C-NMR spectrum can provide information about the carbon atoms .
Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidine-based compounds have been found to undergo various chemical reactions. For instance, they can participate in 1,3-dipolar cycloaddition reactions, which are catalyzed by copper(I) . These reactions can be used to synthesize a wide range of triazole-linked glycohybrids .
Physical And Chemical Properties Analysis
The physical and chemical properties of “3,5-Bis(4-fluorophenyl)-6-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidine” can be determined using various analytical techniques. For instance, its melting point can be determined using differential scanning calorimetry, while its solubility can be determined using solubility tests .
Applications De Recherche Scientifique
Antiviral and Cytotoxic Agents
Research has shown that pyrazolo[1,5-a]pyrimidines, which include compounds structurally similar to 3,5-Bis(4-fluorophenyl)-6-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidine, have been synthesized and evaluated for their antiviral and cytotoxic activities. These compounds have shown activity against herpes simplex virus-1 (HSV-1) and human immunodeficiency virus-1 (HIV-1), as well as broad-spectrum antitumor activity. This suggests potential applications in developing novel antiviral and anticancer therapies (El-Subbagh et al., 2000).
Anti-inflammatory and Anti-breast Cancer Properties
Another study focused on the synthesis of novel pyrazole derivatives, including structures related to 3,5-Bis(4-fluorophenyl)-6-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidine, revealing their antioxidant, anti-breast cancer, and anti-inflammatory properties. These findings highlight the chemical compound's relevance in the development of new drugs targeting inflammation and breast cancer (Thangarasu et al., 2019).
Antimycobacterial Activity
Further research into pyrazolo[1,5-a]pyrimidines has identified these compounds as potent inhibitors of mycobacterial ATP synthase, offering a promising avenue for treating Mycobacterium tuberculosis infections. This suggests the compound's potential utility in addressing tuberculosis, a significant global health challenge (Sutherland et al., 2022).
Functional Fluorophores
The compound has also been explored for its potential in synthesizing functional fluorophores. Research into 3-formylpyrazolo[1,5-a]pyrimidines, which share a core structure with the compound , has demonstrated their utility as intermediates in creating fluorescent probes. These probes can be applied in biological and environmental sensing, indicating the compound's versatility in contributing to the development of novel diagnostic tools (Castillo et al., 2018).
Neuroinflammation Imaging
Lastly, novel pyrazolo[1,5-a]pyrimidines have been synthesized for binding the translocator protein 18 kDa (TSPO), an early biomarker of neuroinflammatory processes. This research suggests potential applications in neuroinflammation imaging, contributing to the early diagnosis and monitoring of neurological diseases (Damont et al., 2015).
Orientations Futures
The future directions for research on “3,5-Bis(4-fluorophenyl)-6-(2-morpholinoethyl)pyrazolo[1,5-a]pyrimidine” and related compounds are promising. Given their significant pharmacological potential, these compounds are likely to continue to be the subject of intense research in the future . Further studies could focus on optimizing their synthesis, investigating their mechanism of action, and exploring their potential applications in medicine and other fields .
Propriétés
IUPAC Name |
4-[2-[3,5-bis(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-6-yl]ethyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22F2N4O/c25-20-5-1-17(2-6-20)22-15-27-30-16-19(9-10-29-11-13-31-14-12-29)23(28-24(22)30)18-3-7-21(26)8-4-18/h1-8,15-16H,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUENGENINRVGMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCC2=CN3C(=C(C=N3)C4=CC=C(C=C4)F)N=C2C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22F2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(Piperazin-1-yl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B2613381.png)


![Methyl 2-{[2-(ethylsulfanyl)-7,9-dimethylpyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-yl]oxy}benzenecarboxylate](/img/structure/B2613386.png)

![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2613390.png)



![N-(benzo[d]thiazol-5-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2613395.png)

![8-Methyl-3-(2-morpholino-2-oxoethyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2613397.png)

